2-(morpholin-4-yl)-5-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Overview
Description
2-(morpholin-4-yl)-5-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a morpholine ring, a nitro group, and an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-5-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:
Formation of the Oxazolo[4,5-b]pyridine Moiety: This step involves the cyclization of appropriate precursors under specific conditions, such as using a palladium-catalyzed direct C–H bond functionalization methodology.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, typically using nitric acid or other nitrating agents.
Formation of the Morpholine Ring: The morpholine ring is synthesized through nucleophilic substitution reactions, where a suitable amine reacts with an epoxide or a halide.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This is often achieved through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the nitro group or the oxazolo[4,5-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: N-oxides of the morpholine ring
Reduction: Amino derivatives of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(morpholin-4-yl)-5-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting phosphoinositide 3-kinase (PI3K) pathways. This makes it a candidate for cancer therapy and other diseases involving PI3K signaling.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving RAF kinase and receptor tyrosine kinases.
Chemical Biology: It serves as a tool compound for studying the biological effects of morpholine and oxazolo[4,5-b]pyridine derivatives.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-5-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits the activity of kinases such as PI3K and RAF by binding to their active sites, thereby blocking their catalytic activity.
Pathway Modulation: By inhibiting these kinases, the compound can modulate signaling pathways involved in cell proliferation, survival, and metabolism. This is particularly relevant in cancer cells where these pathways are often dysregulated.
Comparison with Similar Compounds
Similar Compounds
Mubritinib: A tyrosine kinase inhibitor with a similar oxazole moiety.
Oxaprozin: A COX-2 inhibitor containing an oxazole ring.
Aleglitazar: An antidiabetic drug with an oxazole structure.
Uniqueness
2-(morpholin-4-yl)-5-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its combination of a morpholine ring, a nitro group, and an oxazolo[4,5-b]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-morpholin-4-yl-5-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c29-22(18-14-17(28(30)31)6-7-19(18)27-9-11-32-12-10-27)25-16-4-1-3-15(13-16)23-26-21-20(33-23)5-2-8-24-21/h1-8,13-14H,9-12H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWMNQKHWRZMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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